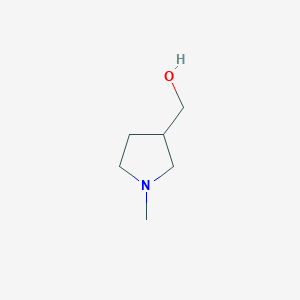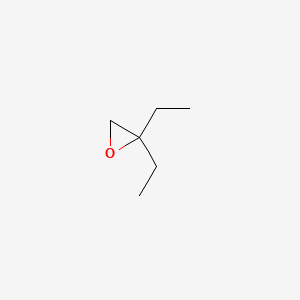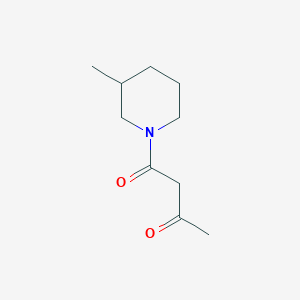
3-Chlor-4-methylphenol
Übersicht
Beschreibung
3-Chloro-4-methylphenol is an organic compound with the empirical formula C7H7ClO . It is a colorless to white solid at ambient temperatures, although yellowing occurs with exposure to light and air . It has a slight, phenolic odor .
Synthesis Analysis
The synthesis of 3-Chloro-4-methylphenol involves several steps. The main sources of Chlorophenols are the process of chlorination of phenol, hydrolysis of chlorobenzenes, the bleaching process of wood pulp, and degradation of pesticides .Molecular Structure Analysis
The molecular weight of 3-Chloro-4-methylphenol is 142.58 . The structure can be represented by the SMILES stringCc1ccc(O)cc1Cl . Chemical Reactions Analysis
The chloride element in 3-Chloro-4-methylphenol is immediately driven away from the parent substance by OH attack, which then accelerates the ring cleavage of methyl-p-benzoquinone, formed during the anodic oxidation of 3-Chloro-4-methylphenol .Physical And Chemical Properties Analysis
3-Chloro-4-methylphenol is a powder with a melting point between 48-53 °C . It is soluble in water .Wissenschaftliche Forschungsanwendungen
Chemische Synthese
3-Chlor-4-methylphenol wird bei der Synthese verschiedener organischer Verbindungen verwendet. Es ist ein Schlüsselbestandteil bei der Herstellung bestimmter Arten von Benzoiden, Phenolen und Kresolen .
Antioxidative Aktivitäten
Die Verbindung wurde auf ihre antioxidativen Aktivitäten getestet. In einer Studie wurde sie bei der Synthese von Benzaldehyden und Chalkon verwendet, die dann auf ihre antioxidativen Aktivitäten getestet wurden .
Gaschromatographie
This compound kann in der Gaschromatographie verwendet werden, einer gängigen Art der Chromatographie, die in der analytischen Chemie zur Trennung und Analyse von Verbindungen eingesetzt wird, die ohne Zersetzung verdampft werden können .
Forschungsanwendung
Diese Verbindung wird häufig in Forschungsumgebungen verwendet. Thermo Scientific Chemicals verwendet es beispielsweise in seinem Produktportfolio .
Industrielle Anwendungen
Im Industriesektor wird this compound bei der Herstellung verschiedener Chemikalien verwendet. Es wird häufig in Form von Kristallen, Flocken, Pellets oder kristallinem Pulver verkauft .
Qualitätskontrolle
Die Verbindung wird in Qualitätskontrollprozessen verwendet. Ihr Schmelzpunkt, Infrarotspektrum und GC werden oft gemessen, um die Qualität des Produkts zu gewährleisten .
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
3-chloro-4-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO/c1-5-2-3-6(9)4-7(5)8/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQZRLBWPEHFGCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060655 | |
| Record name | Phenol, 3-chloro-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9060655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
615-62-3 | |
| Record name | 3-Chloro-4-methylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=615-62-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-4-methylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615623 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chloro-4-methylphenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157351 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 3-chloro-4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 3-chloro-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9060655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-p-cresol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.491 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Chloro-4-methylphenol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47HY68GZ7Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic approaches to producing 3-Chloro-4-methylphenol?
A: One method involves the oxidative chlorination of specific precursors followed by a deprotection step. For instance, 3-chloro-4-methylbenzenesulphonic acid can be synthesized through oxidative chlorination and then subsequently desulphonated to yield 3-Chloro-4-methylphenol []. Another approach utilizes a dienone-phenol rearrangement. Reacting 4-chloro-4-methylcyclohexa-2,4-dienone with trifluoromethanesulfonic acid results in the formation of 3-Chloro-4-methylphenol [].
Q2: How does the choice of solvent influence the oxidative chlorination process when synthesizing 3-Chloro-4-methylphenol?
A: The research highlights that solvent selection significantly impacts the oxidative chlorination rate of various precursors to 3-Chloro-4-methylphenol []. For example, when using acetic acid as the solvent, 4-methylphenol exhibits a faster reaction rate compared to other compounds like 4-hydroxybenzoic acid, 4-aminobenzoic acid, and 4-methylbenzoic acid, when subjected to the same reaction conditions []. In contrast, employing aqueous HCl as the solvent results in a different order of reaction rates, with 4-methylbenzenesulphonic acid demonstrating the fastest rate, followed by 4-aminobenzoic acid, 4-methylphenol, 4-hydroxybenzoic acid, and lastly, 4-methylbenzoic acid [].
Q3: Is there a risk of forming undesired isomers during the synthesis of 3-Chloro-4-methylphenol?
A: Yes, the synthesis of 3-Chloro-4-methylphenol, particularly through oxidative chlorination, can lead to the formation of undesirable isomers. For instance, when using 4-methylphenol as a starting material, increasing the reaction temperature can result in a decrease in selectivity for the desired 3-Chloro-4-methylphenol due to the increased formation of the isomeric 3-chloro-4-methylphenol [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

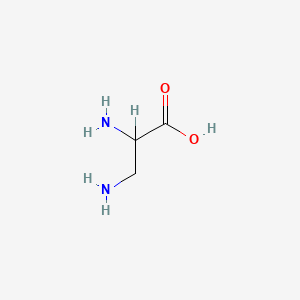

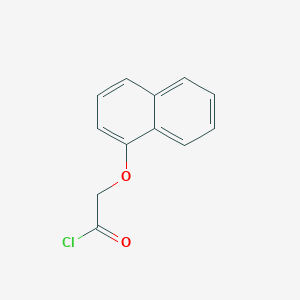

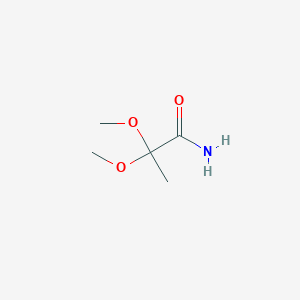
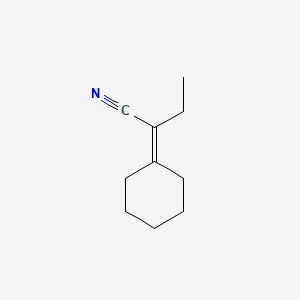


![N-[(2,4,5-trimethylphenyl)methyl]acetamide](/img/structure/B1346498.png)

![Methyl 2-[(chloroacetyl)amino]benzoate](/img/structure/B1346501.png)
